Unii-20Y8Q506KT
Description
“Unii-20Y8Q506KT” is also known as T-2513 . It has a formula of C25H27N3O5 . It is a substance that has been used in research .
Synthesis Analysis
T-2513 is a selective topoisomerase I inhibitor . The product is not in stock, which may be available by custom synthesis .Molecular Structure Analysis
The molecular structure of T-2513 is represented by the chemical formula C25H27N3O5 . The InChIKey for T-2513 is XZLHHOGJQUVONU-VWLOTQADSA-N .Scientific Research Applications
1. Clinical Research and Drug Safety
A study by (Omran, 2019) highlights the importance of using drugs with a narrow therapeutic index, like Unii-20Y8Q506KT, with caution. It underscores the need for specific and calculated doses due to potential life-threatening toxicity.
2. Global Substance Registration
In the context of regulatory standards, (Peryea et al., 2020) discuss the Global Substance Registration System (GSRS) developed by the FDA and NCATS. This system provides non-proprietary versions of databases for public benefit, including unique identifiers like Unii-20Y8Q506KT for substances relevant to medicine and translational research.
3. Drug Discovery and Development
(Drews, 2000) elaborates on the role of molecular biology and genomic sciences in drug discovery, emphasizing the importance of identifying precise targets for drugs like Unii-20Y8Q506KT.
4. Nanomedicine and Drug Delivery
A study by (De Jong & Borm, 2008) explores the use of nanoparticles in drug delivery, which could be relevant for substances like Unii-20Y8Q506KT. This research provides insights into the hazards and applications of nanotechnology in medicine.
5. Translational Research
(Novack, 2013) addresses the challenges and processes involved in translating drugs from animal models to humans, which is pertinent for evaluating the efficacy and safety of substances like Unii-20Y8Q506KT.
properties
IUPAC Name |
(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHHOGJQUVONU-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183018 | |
Record name | T 2513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-20Y8Q506KT | |
CAS RN |
288247-87-0 | |
Record name | T-2513 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288247870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T 2513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T-2513 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Y8Q506KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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